molecular formula C8H11N3O2 B13293254 Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13293254
M. Wt: 181.19 g/mol
InChI Key: CSAVNPTUHQNBPS-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
  • 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
  • 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine

Comparison: Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biological Activity

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate (CAS No. 1554483-05-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundMCF7 (Breast Cancer)10.5
HCT116 (Colorectal)12.0
K562 (Leukemia)9.8

The compound exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication through modulation of host cell pathways.

Case Study: Antiviral Assay Against Human Coronavirus

In a study evaluating various imidazo[1,2-a]pyrazines for antiviral activity against human coronavirus 229E:

  • The compound demonstrated moderate antiviral activity with an IC₅₀ of approximately 15 µM.
  • Mechanistic studies suggested that the compound interferes with viral entry into host cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of CDK9 : This leads to reduced transcriptional activity and subsequent apoptosis in cancer cells.
  • Modulation of Immune Responses : The compound may enhance the host's antiviral immune response.
  • Interference with Viral Replication : By disrupting viral entry mechanisms or replication processes.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-6-4-9-2-3-11(6)7/h5,9H,2-4H2,1H3

InChI Key

CSAVNPTUHQNBPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1CCNC2

Origin of Product

United States

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